molecular formula C13H15N3O4S B2976796 N-(4-methoxyphenyl)-2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide CAS No. 2415513-98-1

N-(4-methoxyphenyl)-2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide

Cat. No.: B2976796
CAS No.: 2415513-98-1
M. Wt: 309.34
InChI Key: GYAVETUKJLKGSY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazine ring, a methoxyphenyl group, and a carboxamide group. Its chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide typically involves the condensation of 4-methoxyaniline with a suitable carboxylic acid derivative under controlled conditions. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation techniques. The use of ultrasonic irradiation and recyclable catalysts can enhance the yield and purity of the final product, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thiadiazine compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as an inhibitor in enzyme studies and as a lead compound for developing new pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazine derivatives and methoxyphenyl-substituted molecules. Examples include:

Uniqueness

N-(4-methoxyphenyl)-2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-12(8-16(2)21(18,19)15-9)13(17)14-10-4-6-11(20-3)7-5-10/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAVETUKJLKGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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